molecular formula C7H11N3 B2918685 2,6-Pyridinedimethanamine CAS No. 34984-16-2

2,6-Pyridinedimethanamine

Cat. No. B2918685
CAS RN: 34984-16-2
M. Wt: 137.186
InChI Key: SCAKSBRUOMUBFL-UHFFFAOYSA-N
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Patent
US05874438

Procedure details

Hydrazine hydrate (2.4 ml, 50 mmol) was added to a solution of 2,6-bis-(phthalimidomethyl)-pyridine (1.99 g, 5.0 mmol) in 95% ethanol (50 ml). The mixture was refluxed for 3 hours. After cooling it was concentrated on a rotary evaporator and the residue was purified by chromatography on silica gel (eluent: methylene chloride/ethanol, 100/2) to give 2,6-bis-(aminomethyl)-pyridine in the form of a yellow oil.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
2,6-bis-(phthalimidomethyl)-pyridine
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.C1(=O)[N:8]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][N:17]3C(=O)C4=CC=CC=C4C3=O)[N:11]=2)C(=O)C2=CC=CC=C12>C(O)C>[NH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][NH2:17])[N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
O.NN
Name
2,6-bis-(phthalimidomethyl)-pyridine
Quantity
1.99 g
Type
reactant
Smiles
C1(C=2C(C(N1CC1=NC(=CC=C1)CN1C(C=3C(C1=O)=CC=CC3)=O)=O)=CC=CC2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (eluent: methylene chloride/ethanol, 100/2)

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC(=CC=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.